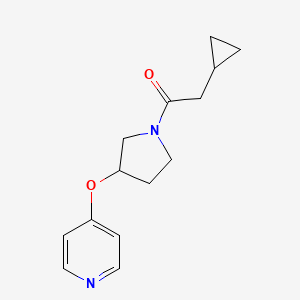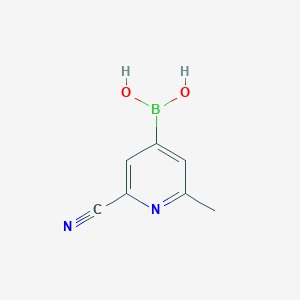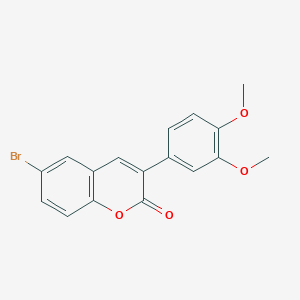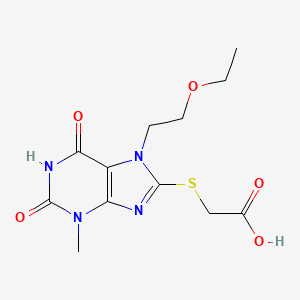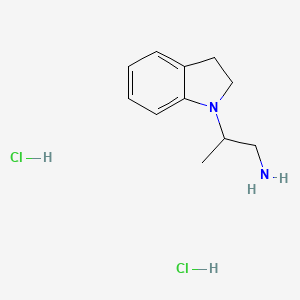methanol CAS No. 109520-25-4](/img/structure/B2640732.png)
[4-(Dimethylamino)phenyl](pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
1. Electroactive Metal-Organic Frameworks (MOFs)
The compound has been studied in the context of electroactive metal-organic frameworks (MOFs). An investigation involving the tris[4-(pyridin-4-yl)phenyl]amine ligand, related to 4-(Dimethylamino)phenylmethanol, showed insights into electronic delocalization in framework systems. This research is significant for developing advanced materials with potential applications in electronics and catalysis (Hua et al., 2016).
2. Catalysis in Organic Synthesis
The compound plays a role in organic synthesis, particularly in the acylation of inert alcohols. Research on 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative, revealed its effectiveness as a recyclable catalyst for acylation, offering insights into the reaction mechanisms and substrate scope (Liu et al., 2014).
3. Nonlinear Optical (NLO) Properties
Studies have shown the potential of derivatives of 4-(Dimethylamino)phenylmethanol in nonlinear optics. Research on thienyl-substituted pyridinium salts, closely related to this compound, demonstrated significant nonlinear optical properties, crucial for developing advanced photonic materials and devices (Li et al., 2012).
4. Enantioselective Synthesis in Pharmaceutical Chemistry
The compound has been utilized in enantioselective synthesis, a crucial aspect of pharmaceutical chemistry. Studies on enantiomerically pure 4-(dimethylamino)pyridines and their applications in asymmetric catalysis highlight their importance in creating chiral compounds, which are essential in drug development (Busto et al., 2006).
5. Photophysical Studies
Research into the photophysical properties of similar compounds, such as 4-[4-(dimethylamino)phenyl]pyridine, has provided insights into their behavior in different states and under various conditions. This understanding is vital for applications in fluorescence and luminescence-based technologies (Bulgarevich et al., 1994).
properties
IUPAC Name |
[4-(dimethylamino)phenyl]-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(2)12-8-6-11(7-9-12)14(17)13-5-3-4-10-15-13/h3-10,14,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPODQWJSHJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl](pyridin-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

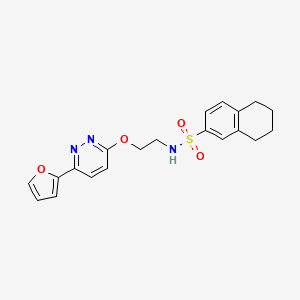
![N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640653.png)
![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)
![5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2640656.png)

![3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640659.png)
![N-(3-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2640660.png)
